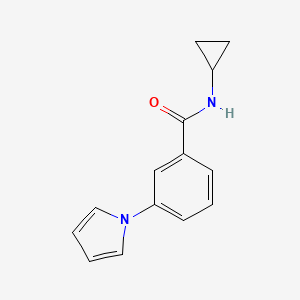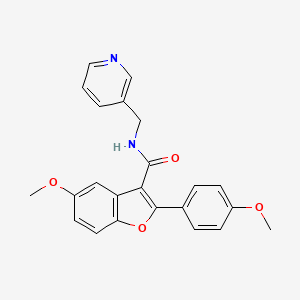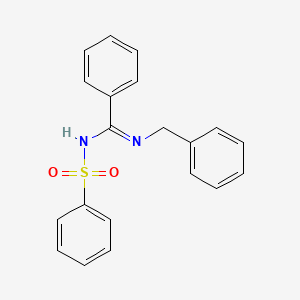![molecular formula C14H20BrNO7 B4914531 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4914531.png)
2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid is a complex organic compound that features a bromophenoxy group, ethoxy linkages, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:
Formation of 2-(4-Bromophenoxy)ethanol: This can be achieved by reacting 4-bromophenol with ethylene oxide under basic conditions.
Ethoxylation: The 2-(4-bromophenoxy)ethanol is then reacted with ethylene glycol to introduce additional ethoxy groups.
Amination: The resulting compound is then subjected to amination using ethylenediamine to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Phenolic compounds are typical products.
Substitution: Various substituted phenoxy compounds can be formed.
Scientific Research Applications
2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can engage in hydrophobic interactions, while the aminoethanol moiety can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)ethanol
- 2-(4-Bromophenoxy)ethylamine
- 2-(4-Bromophenoxy)ethoxyethanol
Uniqueness
What sets 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both ethoxy and aminoethanol groups allows for versatile interactions in chemical reactions and biological systems.
Properties
IUPAC Name |
2-[2-[2-(4-bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3.C2H2O4/c13-11-1-3-12(4-2-11)17-10-9-16-8-6-14-5-7-15;3-1(4)2(5)6/h1-4,14-15H,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTADWGDSKSGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenyl(phenylthio)acetate](/img/structure/B4914458.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4914461.png)

![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B4914470.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4914477.png)
![ethyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B4914485.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-butan-2-ylacetamide](/img/structure/B4914493.png)
![5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4914512.png)



![4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B4914526.png)
![3-fluoro-N-[4-[(3-fluorobenzoyl)amino]phenyl]benzamide](/img/structure/B4914542.png)
